molecular formula C8H9BrN2 B11892098 4-bromo-2,3-dihydro-1H-indol-7-amine

4-bromo-2,3-dihydro-1H-indol-7-amine

Cat. No.: B11892098
M. Wt: 213.07 g/mol
InChI Key: JOIUKXPSQXXDDU-UHFFFAOYSA-N
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Description

4-bromo-2,3-dihydro-1H-indol-7-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . The structure of this compound includes a bromine atom at the 4th position and an amine group at the 7th position on the indole ring, making it a valuable compound for synthetic and medicinal chemistry.

Preparation Methods

The synthesis of 4-bromo-2,3-dihydro-1H-indol-7-amine can be achieved through several synthetic routesThis can be done using reagents such as bromine or N-bromosuccinimide (NBS) for bromination, and subsequent amination using ammonia or amine derivatives under suitable conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions efficiently.

Chemical Reactions Analysis

4-bromo-2,3-dihydro-1H-indol-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as converting the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 4-bromo-2,3-dihydro-1H-indol-7-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exhibiting anticancer or antiviral properties . The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

4-bromo-2,3-dihydro-1H-indol-7-amine can be compared with other similar indole derivatives, such as:

Properties

Molecular Formula

C8H9BrN2

Molecular Weight

213.07 g/mol

IUPAC Name

4-bromo-2,3-dihydro-1H-indol-7-amine

InChI

InChI=1S/C8H9BrN2/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-2,11H,3-4,10H2

InChI Key

JOIUKXPSQXXDDU-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C=CC(=C21)Br)N

Origin of Product

United States

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